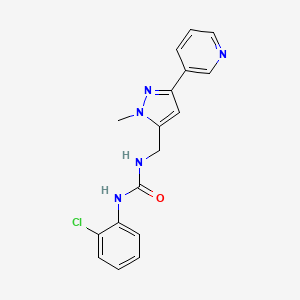
1-(1,1-Dioxo-1lambda6,2-benzothiazol-3-yl)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(1,1-Dioxo-1lambda6,2-benzothiazol-3-yl)pyrrolidine-2-carboxylic acid” is an organic compound . The IUPAC name of the compound is "1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-pyrrolidinecarboxylic acid" . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for the compound is "1S/C12H12N2O4S/c15-12(16)9-5-3-7-14(9)11-8-4-1-2-6-10(8)19(17,18)13-11/h1-2,4,6,9H,3,5,7H2,(H,15,16)/t9-/m0/s1" . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Its molecular weight is 294.33 and 280.3 . .Applications De Recherche Scientifique
Synthesis and Biological Activity Prediction
The synthesis of novel bicyclic systems incorporating the pyrrolidine unit, such as 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, via a one-pot condensation method showcases the compound's relevance in creating structurally unique molecules. This process highlights the potential for developing new therapeutic agents or materials with significant biological activities. The use of techniques like IR and 1H NMR for structural confirmation and the prediction of biological activity through PASS predictions underscores the compound's importance in drug discovery and development (Kharchenko, Detistov, & Orlov, 2008).
Coordination Chemistry and Material Science
Studies on compounds containing benzothiazole units, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and its derivatives, reveal the compound's potential in coordination chemistry and material science. These compounds form complex structures with metals, leading to materials with unique spectroscopic properties, magnetic properties, and biological activity. This area of research is crucial for the development of new materials for electronic, photonic, and biomedical applications (Boča, Jameson, & Linert, 2011).
Antimicrobial Applications
The synthesis of pyridine derivatives, including those with benzothiazole units, and their evaluation for antimicrobial activity showcase another vital area of research. These compounds exhibit variable and modest activity against bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents. Understanding the structure-activity relationship of these compounds can lead to the design of more effective treatments for infections (Patel, Agravat, & Shaikh, 2011).
Analytical Chemistry Applications
The use of benzothiazole derivatives in the synthesis of fluorescent reagents for carboxylic acids in high-performance liquid chromatography (HPLC) highlights the compound's utility in analytical chemistry. These reagents enable the sensitive and selective detection of carboxylic acids, crucial for pharmaceutical and biomedical analysis. This research avenue demonstrates the compound's role in advancing analytical methodologies (Santa et al., 1998).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Mécanisme D'action
Target of Action
The primary targets of 1-(1,1-Dioxo-1lambda6,2-benzothiazol-3-yl)pyrrolidine-2-carboxylic acid are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or process similar molecular motifs .
Mode of Action
Given its structural features, it may bind to its target(s) through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to predict the exact biochemical pathways it might affect. Based on its structure, it could potentially interfere with pathways involving benzothiazole or pyrrolidine derivatives .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Propriétés
IUPAC Name |
1-(1,1-dioxo-1,2-benzothiazol-3-yl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c15-12(16)9-5-3-7-14(9)11-8-4-1-2-6-10(8)19(17,18)13-11/h1-2,4,6,9H,3,5,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMRRKMOBGGDLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NS(=O)(=O)C3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49672499 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Methoxyphenyl)-2-[(propan-2-yl)amino]acetic acid hydrochloride](/img/structure/B2952974.png)
![Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate](/img/structure/B2952977.png)



![Ethyl 5-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B2952983.png)
![2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2952984.png)



![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B2952993.png)

![N-(2-(butyl(methyl)amino)ethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2952995.png)
